molecular formula C24H25N7O2 B2902230 1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine CAS No. 1251621-80-3

1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine

Cat. No.: B2902230
CAS No.: 1251621-80-3
M. Wt: 443.511
InChI Key: WLFIAJPMPCJTPE-UHFFFAOYSA-N
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Description

The compound 1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine is a complex organic molecule that features a variety of functional groups, including oxadiazole, pyridine, pyrazole, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and pyridine intermediates, followed by their coupling with pyrazole and piperazine derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-4-phenylpiperazine: is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-3-21-27-23(33-28-21)18-9-10-25-22(15-18)31-17(2)20(16-26-31)24(32)30-13-11-29(12-14-30)19-7-5-4-6-8-19/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFIAJPMPCJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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